

Spectroscopic and Spectrometric Characterization of 4-Aminoisooindolin-1-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Aminoisooindolin-1-one

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound **4-Aminoisooindolin-1-one**. This compound, with the molecular formula $C_8H_8N_2O$ and a molecular weight of 148.16 g/mol, is a key building block in medicinal chemistry, notably in the synthesis of potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.^[1] The following sections detail the expected spectral data, the methodologies for their acquisition, and a relevant biological pathway where this class of compounds is active.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the predicted 1H and ^{13}C NMR spectral data for **4-Aminoisooindolin-1-one**. These predictions are based on the analysis of its chemical structure and comparison with data for similar compounds.

Table 1: Predicted 1H NMR Spectral Data for **4-Aminoisooindolin-1-one**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.2-7.5	Multiplet	3	Aromatic CH
~4.5	Singlet	2	-CH ₂ -
~5.0	Broad Singlet	2	-NH ₂
~8.0	Singlet	1	-NH- (amide)

Table 2: Predicted ¹³C NMR Spectral Data for **4-Aminoisoindolin-1-one**

Chemical Shift (δ) ppm	Carbon Type
~170	C=O (amide)
~145	Aromatic C-NH ₂
~132	Aromatic CH
~128	Aromatic CH
~125	Aromatic C (quaternary)
~120	Aromatic CH
~115	Aromatic C (quaternary)
~45	-CH ₂ -

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules. The expected mass spectrum of **4-Aminoisoindolin-1-one** would show a molecular ion peak and several fragment ions.

Table 3: Predicted Mass Spectrometry Data for **4-Aminoisoindolin-1-one** (Electron Ionization)

m/z Value	Interpretation
148	$[M]^+$ (Molecular Ion)
131	$[M-NH]^+$
120	$[M-CO]^+$
104	$[M-CO-NH_2]^+$
92	$[C_6H_6N]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for a small organic molecule like **4-Aminoisoindolin-1-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the **4-Aminoisoindolin-1-one** sample.
- Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

- The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.
- Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

3. ^{13}C NMR Spectroscopy Acquisition:

- The ^{13}C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). For a pure solid, the direct insertion probe is suitable.
- The sample is heated to ensure volatilization into the gas phase.

2. Ionization:

- In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$).

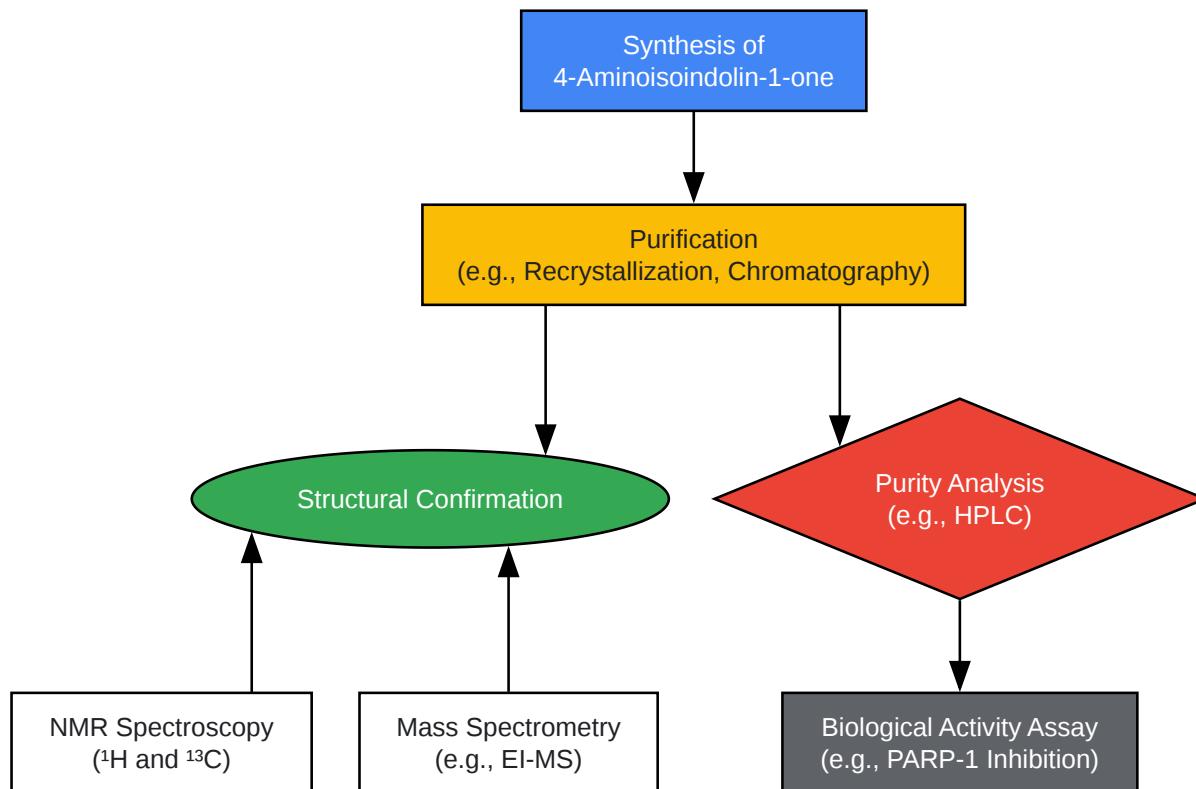
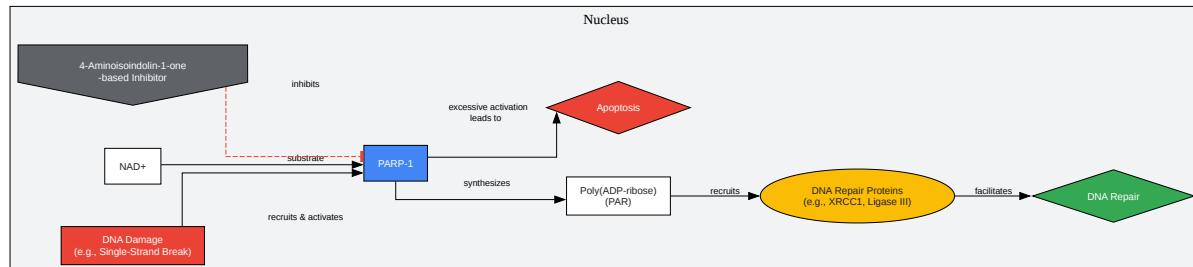
3. Mass Analysis and Detection:

- The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio (m/z).

- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant biological pathway and a general experimental workflow for the characterization of a synthesized compound like **4-Aminoisoindolin-1-one**.



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References

- 1. chem.latech.edu [chem.latech.edu]
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